Vitamin D3 Hemisuccinate

Solubility Enhancement Formulation Science Prodrug Design

This hemisuccinate ester of Vitamin D3 is an enabling reagent for applications where native Vitamin D3 is unsuitable due to poor aqueous solubility. Its reactive carboxyl group permits stable conjugation to proteins (e.g., BSA) for immunodiagnostic assay development and provides a chemical handle for targeted drug delivery systems. This is not a substitute for generic Cholecalciferol; it is a functional intermediate for specific, high-value R&D protocols.

Molecular Formula C₃₁H₄₈O₄
Molecular Weight 484.71
CAS No. 64889-68-5
Cat. No. B1142121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 Hemisuccinate
CAS64889-68-5
SynonymsCholecalciferol 3-Hemisuccinate;  Cholecalciferol Hemisuccinate;  Vitamin D3 Hemisuccinate;  1-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl] Ester Butanedioic Acid;  (
Molecular FormulaC₃₁H₄₈O₄
Molecular Weight484.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin D3 Hemisuccinate (CAS 64889-68-5): Technical Profile for Research Sourcing and Comparative Assessment


Vitamin D3 Hemisuccinate (Cholecalciferol 3-Hemisuccinate) is a semi-synthetic derivative of the essential secosteroid prohormone Vitamin D3 (Cholecalciferol), distinguished by the esterification of the parent compound's C-3 hydroxyl group with succinic acid to introduce a free carboxyl moiety [1]. With a molecular formula of C₃₁H₄₈O₄ and a molecular weight of 484.71 g/mol, this structural modification converts the highly lipophilic Vitamin D3 molecule (LogP >5) into a functionalized intermediate that demonstrates markedly improved aqueous solubility and provides a reactive chemical handle for covalent conjugation . As a key enabling tool rather than a direct active pharmaceutical ingredient, it serves critical roles in immunodiagnostic assay development, targeted drug delivery system design, and the facilitation of aqueous-compatible formulation research [2].

Why Vitamin D3 Hemisuccinate Cannot Be Replaced by Generic Vitamin D3 or Other Derivatives in Critical Applications


The functional and economic value of Vitamin D3 Hemisuccinate is entirely derived from its engineered chemical properties, which are absent in the parent Vitamin D3 and other common metabolites. Directly substituting with unmodified Cholecalciferol (CAS 67-97-0) is a technical failure in applications requiring aqueous processability or stable bioconjugation. Unmodified Vitamin D3 is practically insoluble in water (<0.1 g/L), a property that limits its formulation to lipid-based systems and precludes its direct use in aqueous immunoassays or as a covalently linked hapten . In contrast, the hemisuccinate ester introduces a reactive carboxylic acid group (predicted pKa of 4.39±0.17) that enables efficient, stoichiometrically controlled conjugation to carrier proteins like Bovine Serum Albumin (BSA) or solid supports [1]. Furthermore, while the hemisuccinate derivative retains the capacity to act as a prodrug that is metabolized back to the active form, its distinct LogP and solubility profile enable formulation strategies that are impossible with the native, highly lipophilic vitamin. Therefore, attempting to replace it with a generic analog compromises assay development, reproducibility, and the ability to create next-generation aqueous or targeted delivery systems.

Quantitative Evidence for the Selection of Vitamin D3 Hemisuccinate: A Comparator-Driven Analysis


Enabling Aqueous Solubility: Transition from Insoluble Parent to Buffer-Compatible Hemisuccinate Derivative

The core differentiator of Vitamin D3 Hemisuccinate is the significant improvement in aqueous solubility compared to the parent Vitamin D3 molecule. Unmodified Vitamin D3 (Cholecalciferol) is classified as 'practically insoluble' in water, with experimental and predicted values placing its water solubility at <0.1 g/L (or <100 µg/mL) . In contrast, the hemisuccinate modification introduces a carboxylic acid group that can be deprotonated to form a water-soluble salt at physiological or basic pH, dramatically increasing aqueous solubility . This conversion from an insoluble lipid to a buffer-soluble compound is the primary reason for its selection in aqueous formulation and conjugation workflows.

Solubility Enhancement Formulation Science Prodrug Design

Controlled Hapten Conjugation: Achieving Defined Stoichiometry for Sensitive Immunoassay Development

The hemisuccinate group serves as a critical chemical linker, enabling the covalent attachment of the Vitamin D3 scaffold to carrier proteins for immunogen production. This functional handle allows for defined coupling ratios that are essential for assay sensitivity and specificity. For instance, the conjugation of 25-hydroxyvitamin D3-hemisuccinate to Bovine Serum Albumin (BSA) via the EDC method yielded a highly reproducible coupling ratio of 12 ± 0.16 hapten molecules per BSA molecule (N=3) [1]. This defined stoichiometry is directly responsible for eliciting high-titer polyclonal antibodies. Without this engineered carboxyl group, Vitamin D3 itself cannot be conjugated to proteins in a controlled manner, precluding its use as a reliable immunogen.

Immunoassay Development Hapten-Carrier Conjugation Antibody Generation

Enhanced Surface Immobilization Efficiency: A 2-Fold Improvement in EIA Plate Coupling with Optimized Protocol

In the development of solid-phase enzyme immunoassays (EIAs), the efficiency of covalent coupling of the hapten to the microtiter plate directly impacts assay sensitivity and cost. A study optimizing the coupling of 25(OH)D3-3-hemisuccinate to secondary amino groups on a polystyrene surface demonstrated that the inclusion of 40 µmol/L chloramine T as an accelerant resulted in a more than 2-fold increase in coupling efficiency compared to standard protocols without this agent [1]. Furthermore, under these optimized conditions, approximately 48% of the functional groups on the well surface were occupied by the hemisuccinate conjugate [2]. This quantifiable enhancement in surface chemistry efficiency is a key differentiator for developing high-sensitivity, cost-effective diagnostic kits.

Enzyme Immunoassay (EIA) Surface Functionalization Diagnostic Platform Optimization

High-Affinity Monoclonal Antibody Generation: Achieving Sub-Nanomolar Binding Affinity for Sensitive Detection

The use of 25-hydroxyvitamin D3 3-hemisuccinate (hapten 3-HS) conjugated to BSA as an immunogen has been proven to generate high-affinity monoclonal antibodies, a critical component for sensitive and specific diagnostic assays. In a study generating rat monoclonal antibodies against this hapten conjugate, the resulting antibodies exhibited binding association constants (Ka) ranging from 0.73 to 20 × 10⁹ M⁻¹ [1]. The highest affinity observed, 20 × 10⁹ M⁻¹, corresponds to a dissociation constant (Kd) in the sub-nanomolar range (Kd = 1/Ka ≈ 50 pM). This level of affinity is directly comparable to or exceeds that of antibodies generated using other hapten derivatives (e.g., hapten 24-OA) and is essential for achieving the low detection limits required for measuring circulating levels of 1,25-dihydroxyvitamin D3 in clinical samples.

Antibody Engineering Monoclonal Antibody (mAb) Binding Affinity (Ka) Immunodiagnostics

Prioritized Application Scenarios for Procuring Vitamin D3 Hemisuccinate (CAS 64889-68-5)


Development of High-Sensitivity Immunoassays (ELISA/EIA) for Vitamin D Metabolite Quantification

This is the principal application for this compound. As demonstrated in Section 3, the hemisuccinate derivative enables controlled conjugation to carrier proteins (e.g., BSA) for immunogen production [1] and covalent immobilization onto assay plates for competitive immunoassay development [2]. The ability to achieve defined hapten-protein coupling ratios and high surface-occupancy rates directly translates to improved assay sensitivity, specificity, and reproducibility for clinical diagnostic and research use.

Generation of High-Affinity Monoclonal and Polyclonal Antibodies for Vitamin D Receptor Research

The well-characterized immunogenicity of the hemisuccinate-BSA conjugate, which elicits antibodies with sub-nanomolar binding affinities (Ka up to 20 × 10⁹ M⁻¹), makes this compound a cornerstone reagent for antibody development programs [3]. Researchers developing novel detection tools, therapeutic antibodies, or research reagents for studying the Vitamin D receptor (VDR) or its ligands will find this compound an essential starting material.

Formulation of Aqueous-Based or Targeted Drug Delivery Systems for Vitamin D3

The functionalization of Vitamin D3 with a carboxyl group (pKa ~4.39) converts an insoluble lipid into a buffer-soluble prodrug or building block . This is critical for researchers developing parenteral formulations of Vitamin D3 or designing novel drug delivery systems, such as polymer-drug conjugates or self-assembled nanoparticles. The hemisuccinate group provides the chemical handle necessary for conjugation to water-soluble polymers or targeting ligands, enabling the creation of therapeutics with improved pharmacokinetic properties or targeted delivery.

Conjugation to Solid Supports for Affinity Chromatography and Biochemical Pull-Down Assays

The reactive carboxylic acid moiety of Vitamin D3 Hemisuccinate makes it suitable for covalent linkage to various solid supports (e.g., Sepharose, magnetic beads) via well-established carbodiimide chemistry [4]. This application is vital for purifying Vitamin D-binding proteins (DBP), isolating Vitamin D receptor (VDR) complexes, or performing affinity pull-down experiments to identify novel interacting partners. The stable, covalent linkage ensures minimal ligand leaching and high-capacity binding, which is not achievable with passively adsorbed or non-functionalized Vitamin D3.

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